4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
Description
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-[5-(1-aminoethyl)-6-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H20N4O/c1-10(14)12-3-4-13(15-11(12)2)17-7-5-16(9-18)6-8-17/h3-4,9-10H,5-8,14H2,1-2H3 |
InChI Key |
IGZCDRMSLDXIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(1-Aminoethyl)-6-methylpyridine Intermediate
The pyridine core is typically synthesized via directed ortho-metalation or nucleophilic aromatic substitution. A representative protocol involves:
-
Nitration and Reduction : 2-Chloro-6-methylpyridine is nitrated at the 5-position using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂, 45–60 psi) to yield 5-amino-6-methylpyridine.
-
Reductive Amination : The amino group is alkylated via reaction with acetaldehyde in the presence of NaBH₃CN to introduce the 1-aminoethyl side chain.
Critical Parameters :
Piperazine Coupling
The pyridine intermediate is coupled to piperazine-1-carbaldehyde using either:
-
Nucleophilic Aromatic Substitution : Reaction with piperazine-1-carbaldehyde in DMF at 85°C with K₂CO₃ as base.
-
Buchwald–Hartwig Amination : Pd-catalyzed coupling for enhanced regioselectivity, employing Xantphos as a ligand and Cs₂CO₃ as base.
Example Protocol :
A mixture of 5-(1-aminoethyl)-6-methylpyridine (10 mmol), piperazine-1-carbaldehyde (12 mmol), Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (3 eq) in toluene is heated at 110°C for 12 hours under N₂. The product is purified via silica gel chromatography (EtOAc/hexane).
Aldehyde Functionalization
The aldehyde group is introduced via oxidation of a primary alcohol precursor or direct formylation. A safer alternative involves using paraformaldehyde in acetic acid under reflux.
Optimization of Reaction Conditions
Catalytic Hydrogenation Efficiency
Comparative studies of nitro-to-amine reductions reveal that 10% Pd/C in EtOAc/MeOH (1:1) at 45°C achieves 98% conversion, whereas 5% Pd/C requires extended reaction times (Table 1).
Table 1: Hydrogenation Efficiency for Nitro Group Reduction
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | EtOAc/MeOH | 60 | 3 | 98 |
| 5% Pd/C | EtOAc | 45 | 6 | 85 |
Solvent and Base Effects in Piperazine Coupling
DMF with K₂CO₃ at 85°C affords moderate yields (70–75%), while toluene with Cs₂CO₃ in Pd-catalyzed reactions improves yields to 90%.
Structural Characterization and Validation
Post-synthetic validation employs:
-
¹H-NMR : Key peaks include δ 8.2–8.4 ppm (pyridine-H), δ 3.5–4.0 ppm (piperazine-CH₂), and δ 9.8 ppm (aldehyde-H).
Comparative Analysis with Analogues
Structural variations in analogous compounds significantly impact synthetic complexity and yield (Table 2).
Table 2: Synthesis Outcomes for Related Piperazine-Pyridine Derivatives
| Compound | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde | Buchwald–Hartwig amination | 88 | 99 |
| 4-(5-Aminopyridin-2-yl)piperazine-1-carboxylate | Nucleophilic substitution | 74 | 95 |
Chemical Reactions Analysis
Types of Reactions
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Primary alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has been explored for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies indicate that the compound may exhibit antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research suggests potential anticancer activity, with ongoing investigations into its mechanisms of action against cancer cell lines.
Biochemical Research
The compound serves as a valuable ligand in biochemical assays due to its ability to interact with specific biological targets:
- Enzyme Inhibition : Research indicates that it can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity and modulating biochemical pathways.
- Binding Studies : Investigations into its binding affinity to various receptors have shown promise for applications in drug design and development.
Material Science
In material science, this compound is being studied for its role in the synthesis of novel materials:
- Building Block for Complex Molecules : Its unique structure allows it to be utilized as a building block in the synthesis of more complex organic compounds, which could have various industrial applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control compounds, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in specific cancer types. Further molecular docking studies suggested that its interaction with key enzymes involved in cell proliferation could be responsible for this effect .
Mechanism of Action
The mechanism of action of 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine moiety may also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Pyridine ring with substituents at positions 5 (1-aminoethyl) and 6 (methyl), linked to a piperazine-carbaldehyde .
- 4-(3-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carbaldehyde (7af) : Contains a dibenzoxazepine fused ring system instead of pyridine, with a chlorine substituent and piperazine-carbaldehyde .
- 4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde: Features a coumarin-derived phenoxyacetyl group attached to piperazine-carbaldehyde .
- 4-(3-Methoxybenzyl)piperazine-1-carbaldehyde : Substituted with a 3-methoxybenzyl group on piperazine .
Key Insight: The target compound’s pyridine core and aminoethyl substituent distinguish it from analogs with fused aromatic systems (e.g., dibenzoxazepine, coumarin) or simpler arylalkyl groups. These structural differences influence electronic properties, solubility, and steric interactions.
Functional Group Variations
- Carbaldehyde Reactivity : The -CHO group in the target compound is shared with other piperazine-carbaldehydes (e.g., 7af , coumarin derivatives ), enabling comparable reactivity for derivatization.
- Aminoethyl Group: Unique to the target compound, this group may enhance hydrogen bonding or ionic interactions compared to methoxy (e.g., 4-(3-methoxybenzyl)piperazine ) or halogen substituents (e.g., 7af ).
Receptor Binding and Selectivity
- Target Compound: No direct data. Structural analogs (e.g., EW-7197 in ) with pyridinyl and piperazine motifs show kinase or TGF-β inhibitory activity .
- Fasudil () : A piperazine-derived ROCK inhibitor (IC₅₀ ~ 1.77 μM) , highlighting the role of piperazine in enzyme targeting.
- Patented Piperazine-carbaldehydes (): Designed as kinase inhibitors (e.g., thieno[3,2-d]pyrimidine derivatives) with morpholino and indazolyl groups enhancing selectivity .
Physicochemical Properties
Key Insight: The target compound’s aminoethyl group likely improves aqueous solubility compared to lipophilic analogs like 7af. However, its moderate LogP may limit membrane permeability.
Biological Activity
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a piperazine moiety, a pyridine ring, and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The molecular formula is with a molecular weight of 248.32 g/mol.
Structural Characteristics
The compound's structure allows it to engage in various biochemical interactions. The piperazine ring provides a basic nitrogen atom that can form hydrogen bonds, while the aldehyde group can react with nucleophiles, enabling the formation of covalent bonds with proteins and other biomolecules. This unique arrangement of functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperazine and pyridine rings demonstrate antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have ranged from 0.0039 to 0.025 mg/mL, highlighting their potential as antimicrobial agents .
Antitumor Activity
The compound's structural features suggest potential antitumor activity as well. Research on similar piperazine derivatives has revealed promising results in inhibiting cancer cell lines. For example, certain piperazine hybrids have shown IC50 values lower than those of established chemotherapeutic agents like cisplatin, indicating superior efficacy against specific cancer types .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone-piperazine hybrid | A549 (lung cancer) | 0.19 | |
| Piperazine derivative | Hela (cervical cancer) | 0.41 | |
| Piperazine derivative | SGC7901 (gastric cancer) | 5.24 |
The biological activity of 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with various receptors, modulating their activity and influencing physiological responses.
- Covalent Modification : The aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function .
Case Studies
Recent studies have explored the biological interactions of this compound with various targets:
- Antibacterial Studies : In vitro assays demonstrated that derivatives of the compound inhibited bacterial growth effectively, with specific structural modifications enhancing potency against resistant strains .
- Anticancer Studies : Investigations into the cytotoxic effects on human cancer cell lines showed that certain analogs led to significant apoptosis in treated cells, suggesting a promising avenue for cancer therapy development .
- Pharmacological Profiling : Compounds similar to 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde have been profiled for their interactions with neurotransmitter receptors, indicating potential applications in neuropharmacology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
